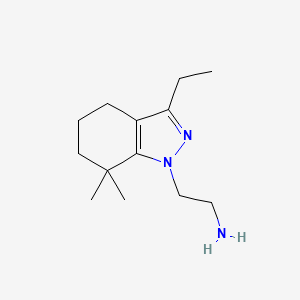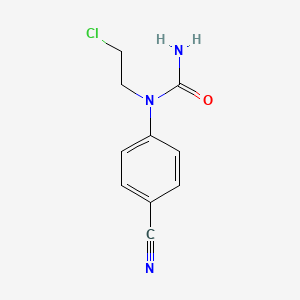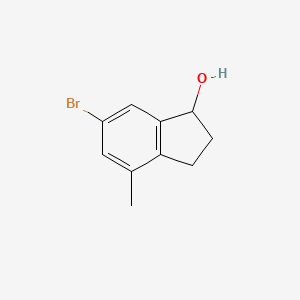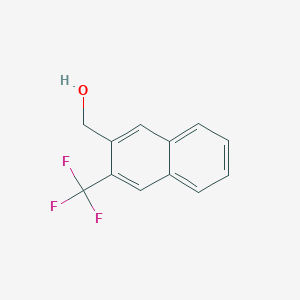
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines
准备方法
合成路线和反应条件
6-氯-5-氟-1,2,3,4-四氢异喹啉盐酸盐的合成通常涉及从市售前体开始的多步反应。 一种常见的方法包括 Friedel-Crafts 酰化,然后进行还原和卤化步骤 。 反应条件通常需要使用催化剂,例如用于酰化的氯化铝 (AlCl3) 和用于还原的钯碳 (Pd/C)。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大规模间歇反应,并采用优化条件以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高合成过程的效率和可扩展性。
化学反应分析
反应类型
6-氯-5-氟-1,2,3,4-四氢异喹啉盐酸盐会发生各种化学反应,包括:
氧化: 这种反应可以使用氧化剂进行,例如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 还原反应通常涉及使用钯碳 (Pd/C) 等催化剂进行氢化。
取代: 亲核取代反应可以在卤化位置发生,使用试剂如甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu)。
常用试剂和条件
这些反应中常用的试剂包括氧化剂 (KMnO4, CrO3)、还原剂 (Pd/C, H2) 和亲核试剂 (NaOCH3, KOtBu)。 反应条件根据所需的转化而有所不同,温度、溶剂和反应时间是关键参数。
主要形成的产物
这些反应形成的主要产物取决于具体的反应类型。 例如,氧化可能产生喹啉衍生物,而还原可以产生完全饱和的异喹啉化合物。 取代反应可以导致形成各种取代的四氢异喹啉。
科学研究应用
6-氯-5-氟-1,2,3,4-四氢异喹啉盐酸盐在科学研究中具有多种应用:
化学: 它用作合成复杂有机分子和杂环的构建模块.
生物学: 该化合物用于研究酶抑制剂和受体配体。
工业: 该化合物用于生产农药、药物和染料.
作用机制
6-氯-5-氟-1,2,3,4-四氢异喹啉盐酸盐的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。 氯和氟原子的存在增强了它对这些靶标的结合亲和力和选择性。 该化合物可能作为酶活性的抑制剂或调节剂,影响各种生化途径 .
相似化合物的比较
类似化合物
1,2,3,4-四氢异喹啉: 一种具有类似结构特征但缺少卤素取代基的母体化合物.
6-氯-1,2,3,4-四氢异喹啉: 一种密切相关的化合物,有一个氯原子,但没有氟原子.
5-氟-1,2,3,4-四氢异喹啉: 另一种衍生物,有一个氟原子,但没有氯原子。
独特性
6-氯-5-氟-1,2,3,4-四氢异喹啉盐酸盐的独特性在于同时存在氯和氟原子,这赋予了其独特的化学和生物学性质
属性
CAS 编号 |
1956334-35-2 |
|---|---|
分子式 |
C9H10Cl2FN |
分子量 |
222.08 g/mol |
IUPAC 名称 |
6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
InChI 键 |
XIYRQYBOHUQUMP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C(=C(C=C2)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)




![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)





